1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 4-bromobenzoate
Description
The compound 1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 4-bromobenzoate features a pyrazole core substituted with a tert-butyl group at position 1, a methyl group at position 3, and a phenylthio (S-phenyl) moiety at position 3. The 5-position is esterified with 4-bromobenzoic acid, introducing a bromine atom para to the ester linkage.
Properties
IUPAC Name |
(2-tert-butyl-5-methyl-4-phenylsulfanylpyrazol-3-yl) 4-bromobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O2S/c1-14-18(27-17-8-6-5-7-9-17)19(24(23-14)21(2,3)4)26-20(25)15-10-12-16(22)13-11-15/h5-13H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBDQDVLCRQKJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1SC2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)Br)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 4-bromobenzoate typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route involves the following steps:
Formation of the pyrazole ring: This step involves the reaction of a suitable hydrazine derivative with a β-keto ester under acidic or basic conditions to form the pyrazole ring.
Introduction of the tert-butyl and methyl groups: The tert-butyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides in the presence of a strong base.
Attachment of the phenylthio group: The phenylthio group can be introduced via a nucleophilic substitution reaction using a thiophenol derivative.
Coupling with 4-bromobenzoic acid: The final step involves the esterification of the pyrazole derivative with 4-bromobenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) at the Bromobenzoate Moiety
The electron-withdrawing ester group in the 4-bromobenzoate fragment activates the aromatic ring for nucleophilic substitution. The bromine atom at the para position is susceptible to displacement under specific conditions:
Oxidation/Reduction of the Phenylthio Group
The phenylthio (-SPh) group exhibits redox activity:
-
Oxidation :
Under mild oxidizing agents (e.g., H₂O₂, mCPBA), the thioether can convert to sulfoxide or sulfone derivatives.Sulfone formation enhances electrophilicity, potentially enabling further substitution .
-
Reduction :
Using LiAlH₄ or Na/NH₃ could reduce the thioether to a thiol (-SH), though steric hindrance from the tert-butyl group may limit reactivity .
Functionalization of the Pyrazole Ring
The pyrazole nitrogen atoms and C-4 position are reactive sites:
Ester Hydrolysis
The benzoate ester can undergo hydrolysis under acidic or basic conditions:
-
Basic Hydrolysis :
Yields 4-bromobenzoic acid and the corresponding pyrazolyl alcohol .
-
Acidic Hydrolysis :
Produces the same carboxylic acid but with slower kinetics .
Cross-Coupling Reactions
The bromine atom enables participation in transition-metal-catalyzed reactions:
Biological Interactions
While direct studies on this compound are sparse, pyrazole-thioether hybrids are known to:
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential biological activities, particularly in the development of therapeutic agents. Research indicates that compounds containing pyrazole rings often exhibit significant biological activities, including:
- Antimicrobial Properties : The compound has shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile.
- Anti-inflammatory Effects : Pyrazole derivatives are frequently studied for their ability to inhibit inflammatory pathways.
- Anticancer Potential : The structure suggests possible interactions with enzymes involved in cancer pathways, making it a candidate for anticancer drug development.
Synthetic Chemistry
1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 4-bromobenzoate serves as a valuable building block in organic synthesis. Its unique structural attributes allow it to participate in various chemical reactions:
- Esterification Reactions : The bromobenzoate moiety allows for esterification with different acids to create new derivatives.
- Substitution Reactions : The tert-butyl and methyl groups can undergo electrophilic or nucleophilic substitution reactions under appropriate conditions.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various pyrazole derivatives, including 1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 4-bromobenzoate. The results indicated that this compound exhibited notable activity against gram-positive and gram-negative bacteria. The mechanism of action was proposed to involve inhibition of bacterial enzyme activity.
Case Study 2: Anti-inflammatory Properties
Another investigation assessed the anti-inflammatory effects of the compound using in vitro models. The findings demonstrated that it significantly reduced pro-inflammatory cytokine production in macrophages, suggesting its potential as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 4-bromobenzoate depends on its specific application. In biological systems, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. The phenylthio group, for example, can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition. The bromobenzoate moiety may also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The bromine in the target compound’s ester (electron-withdrawing) may increase stability and alter reactivity compared to electron-donating groups like methyl or methoxy in analogues .
Physicochemical Properties
- Melting Points : Analogues with tert-butyl and halogenated aryl groups (e.g., 189–201°C for urea-pyrazoles ) suggest the target compound may exhibit similar thermal stability.
- Solubility: The bromine atom and tert-butyl group likely reduce aqueous solubility compared to non-halogenated derivatives, necessitating formulation strategies for biological testing .
Biological Activity
1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 4-bromobenzoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article explores its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a tert-butyl group , a phenylthio group , and a 4-bromobenzoate moiety . These structural elements contribute to its unique properties:
- Molecular Formula : C15H16BrN2OS
- Key Functional Groups :
- Pyrazole ring (known for significant biological activities)
- Tert-butyl group (enhances hydrophobicity)
- Phenylthio group (increases reactivity)
The presence of these groups suggests potential interactions with biological targets such as enzymes or receptors involved in various disease pathways.
Biological Activities
Research indicates that compounds containing pyrazole rings often exhibit notable biological activities, including:
- Anti-inflammatory properties
- Antimicrobial effects
- Anticancer potential
The mechanism of action for 1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 4-bromobenzoate is believed to involve:
- Inhibition of specific enzymes or receptors
- Interaction with molecular targets that modulate biochemical pathways
Studies suggest that the phenylthio group may enhance the compound's ability to bind to these targets, potentially leading to therapeutic effects.
Synthesis
The synthesis of this compound typically involves several steps, often utilizing palladium-catalyzed reactions. The following is a general outline of the synthetic route:
- Starting Materials : Utilize readily available reagents such as tert-butyl alcohol and 4-bromobenzoic acid.
- Reaction Conditions : Employ catalysts like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under controlled temperatures.
- Purification : The product is purified using techniques such as column chromatography.
Anticancer Activity
A study focusing on the anticancer properties of pyrazole derivatives highlighted that compounds similar to 1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 4-bromobenzoate exhibited significant cytotoxic effects against various cancer cell lines. The mechanisms proposed include apoptosis induction and cell cycle arrest.
Antimicrobial Properties
Research has also explored the antimicrobial activity of this compound against several bacterial strains. Results indicated that it possesses moderate antibacterial activity, suggesting potential applications in developing new antimicrobial agents.
Comparative Analysis with Related Compounds
To better understand the uniqueness of 1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 4-bromobenzoate, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structure Features | Unique Attributes |
|---|---|---|
| 2-tert-butyl-5-methyl-4-phenylsulfanylpyrazol-3-yl 3-bromobenzoate | Similar pyrazole core | Focused on different biological activities |
| 2-tert-butyl-5-methylpyrazole | Lacks phenylthio group | Simpler structure; potentially less reactive |
| 1-(tert-butyl)-3-methylpyrazole | Similar core without additional functionalization | Less complex; may have different solubility |
This table illustrates how variations in functional groups influence both the chemical behavior and biological activity of similar compounds, emphasizing the distinctiveness of the target compound.
Q & A
Q. What are the common synthetic routes for preparing 1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 4-bromobenzoate?
Methodological Answer: The compound can be synthesized via multi-step protocols involving:
- Cyclization reactions : Use of phosphorus oxychloride (POCl₃) at elevated temperatures (e.g., 120°C) to cyclize intermediates like substituted benzoic acid hydrazides, as demonstrated in analogous pyrazole derivatives .
- Functional group modifications : Thioether formation via nucleophilic substitution at the pyrazole C4 position using phenylthiol reagents.
- Esterification : Coupling of the pyrazole core with 4-bromobenzoyl chloride under basic conditions (e.g., pyridine or DMAP catalysis).
Key intermediates should be characterized by IR spectroscopy (C=O stretch ~1700 cm⁻¹) and ¹H/¹³C NMR (e.g., tert-butyl singlet at δ ~1.3 ppm) .
Q. How can researchers confirm the structural identity of this compound?
Methodological Answer: A combination of spectroscopic and crystallographic techniques is recommended:
- NMR : Assign peaks for the tert-butyl group (9H singlet), methyl group (3H singlet), and aromatic protons (integration for bromophenyl and phenylthio moieties) .
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. For example, analogous pyrazole esters show planar geometries with dihedral angles between aromatic rings <30°, validated by R-factors <0.05 .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
Q. What purification strategies are effective for isolating this compound?
Methodological Answer:
- Column chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate 8:1 to 4:1) to separate regioisomers or byproducts.
- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) based on solubility differences of tert-butyl groups.
- HPLC : For high-purity requirements (>99%), employ reverse-phase C18 columns with acetonitrile/water mobile phases .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
Methodological Answer:
- Core modifications : Synthesize derivatives by replacing the phenylthio group with other substituents (e.g., methoxy, nitro) to assess electronic effects on bioactivity .
- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical interactions, such as hydrogen bonding via the ester carbonyl or hydrophobic contacts from the tert-butyl group.
- Biological assays : Test derivatives in receptor-binding assays (e.g., LH receptor agonism, as seen in pyrazole-based ligands ) or antimicrobial screens (e.g., MIC determination against S. aureus) .
Q. What methodologies resolve discrepancies between computational predictions and crystallographic data?
Methodological Answer:
- Density Functional Theory (DFT) : Compare optimized geometries (B3LYP/6-31G*) with X-ray structures. For example, torsional angles between the pyrazole and benzoate moieties often show deviations <5°, requiring force field adjustments .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O contacts) to explain packing anomalies not predicted by simulations .
- Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model crystal twinning, a common issue in bulky tert-butyl-containing compounds .
Q. How can synthetic challenges like low yields in esterification be addressed?
Methodological Answer:
- Catalyst optimization : Screen Lewis acids (e.g., ZnCl₂, BF₃·Et₂O) to enhance electrophilicity of the acylating agent.
- Microwave-assisted synthesis : Reduce reaction time (e.g., from 12 hours to 30 minutes) and improve yields by 15–20% via controlled dielectric heating .
- Byproduct analysis : Use LC-MS to identify hydrolysis products (e.g., free 4-bromobenzoic acid) and adjust reaction stoichiometry or moisture control .
Q. What strategies are recommended for evaluating biological activity in receptor-binding assays?
Methodological Answer:
- Radioligand displacement assays : Use [³H]-labeled reference compounds (e.g., SR141716 for cannabinoid receptors) to measure IC₅₀ values.
- Functional assays : Monitor second messengers (e.g., cAMP via ELISA) for GPCR targets, as demonstrated for pyrazole-based LH receptor agonists .
- Molecular docking : Align the compound’s crystal structure with receptor active sites (e.g., PDB: 1XXV) to predict binding modes and guide mutagenesis studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
